Dimethyladipate

描述

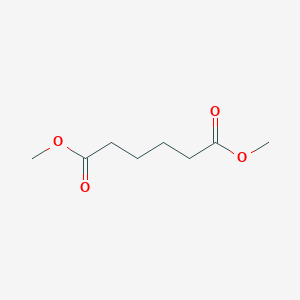

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFAEKRVUSQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025096 | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

225 °F (USCG, 1999), 107 °C, 225 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

627-93-0 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY71RX0R62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of Dimethyl Adipate: A Technical Guide to the Esterification of Adipic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl adipate from adipic acid and methanol. Dimethyl adipate is a versatile chemical intermediate and an environmentally friendly solvent with applications in various industries, including pharmaceuticals, coatings, and plasticizers.[1][2] This document details the underlying reaction mechanism, provides in-depth experimental protocols, and presents key quantitative data to facilitate understanding and replication.

Core Reaction Mechanism: Fischer-Speier Esterification

The synthesis of dimethyl adipate from adipic acid and methanol proceeds via a Fischer-Speier esterification.[3][4][5] This acid-catalyzed reaction involves the nucleophilic attack of methanol on the carbonyl carbon of adipic acid. Given that adipic acid is a dicarboxylic acid, the esterification occurs in a stepwise manner, first forming monomethyl adipate as an intermediate, which then undergoes a second esterification to yield dimethyl adipate.[6] The overall reaction is reversible and driven to completion by either using an excess of one reactant (typically methanol) or by removing the water produced during the reaction.[3][4]

The mechanism, catalyzed by a Brønsted or Lewis acid, can be summarized in the following steps for each carboxylic acid group:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the ester product.

This sequence of steps is repeated for the second carboxylic acid group to form the final product, dimethyl adipate.

Caption: Fischer-Speier esterification mechanism for adipic acid.

Experimental Protocols

The synthesis of dimethyl adipate can be performed under various conditions, with or without a catalyst. Continuous processes involving pre-esterification and double-esterification stages have also been developed for industrial-scale production.[6][7][8]

General Laboratory-Scale Batch Esterification (Catalytic)

This protocol is based on studies using solid acid catalysts like Amberlyst-15.[1]

Materials and Equipment:

-

Three-necked glass reactor

-

Reflux condenser

-

Stirrer

-

Heating mantle with temperature controller

-

Adipic acid

-

Methanol

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Vacuum heater (for catalyst preparation)

Procedure:

-

Catalyst Preparation: If using a solid catalyst like Amberlyst-15, dry it in a vacuum heater at 383 K for 3 hours before use.[1]

-

Reaction Setup: Assemble the three-necked reactor with the stirrer and reflux condenser.

-

Charging Reactants: Charge a pre-determined molar ratio of adipic acid and methanol into the reactor.[1] An excess of methanol is typically used to shift the equilibrium towards the product.[1]

-

Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 313-333 K) with constant stirring.[1]

-

Catalyst Addition: Once the desired temperature is reached, add a known amount of the catalyst to the reactor and start timing the reaction.[1]

-

Reaction Monitoring: The reaction is typically run for several hours. Samples can be taken at regular intervals to monitor the conversion of adipic acid.

-

Product Isolation: After the reaction is complete, the catalyst (if solid) is removed by filtration. The excess methanol and water are then removed by distillation to yield crude dimethyl adipate, which can be further purified by vacuum distillation.

Continuous Esterification Process

This process, described in patent literature, is suitable for larger-scale production and often involves two stages.[6][7][8]

Stage 1: Pre-esterification (Non-catalytic or Catalytic)

-

Adipic acid and methanol are mixed and fed into a pre-esterification reactor, which can be a tubular reactor.[7]

-

The mixture is heated to a temperature between 90-180°C under pressure (0.05-3 MPa).[7] In some variations, methanol is introduced as steam.[6]

-

This initial stage results in a significant conversion of adipic acid to a mixture of monomethyl adipate and dimethyl adipate.[6]

Stage 2: Double Esterification

-

The product from the pre-esterification reactor is then fed into a second reactor, often a catalytic rectifying tower.[7]

-

In this stage, the material is contacted with methanol vapor in the presence of a catalyst to drive the reaction to completion.[7]

-

The final product, dimethyl adipate, is collected from the bottom of the tower, while excess methanol and water are removed from the top.[7]

Caption: Batch vs. Continuous experimental workflows.

Quantitative Data

The efficiency of dimethyl adipate synthesis is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants.

Reaction Conditions and Performance

| Parameter | Value Range | Catalyst | Observations | Reference |

| Temperature | 313 - 343.2 K | Amberlyst-15, Amberlyst-35 | Reaction rate and acid conversion increase with temperature.[1][9] | [1][9] |

| Methanol to Adipic Acid Molar Ratio | 10:1 to 20:1 | Amberlyst-15 | Increasing the ratio shifts the equilibrium towards the product, but ratios above 15:1 show no significant increase in conversion.[1] | [1] |

| Catalyst Loading | 5% - 10% w/w | Amberlyst-15 | Higher catalyst loading leads to a higher reaction rate.[1] | [1] |

| Pre-esterification Temperature | 90 - 180 °C | None | Achieves high initial conversion of adipic acid.[7] | [7] |

| Pre-esterification Pressure | 0.05 - 3 MPa | None | [7] | |

| Double Esterification Temperature | 120 °C | Not specified | [6] | |

| Double Esterification Pressure | 4.0 MPa | Not specified | [6] |

Kinetic and Thermodynamic Data

| Parameter | Value | Catalyst | Method/Conditions | Reference |

| Activation Energy (Forward Reaction) | 14.471 kJ/mol | Amberlyst-15 | Pseudo-homogeneous model | [1] |

| Activation Energy (Forward Reaction) | 51.74 kJ/mol | Amberlyst-35 | Quasi-homogeneous model | [9] |

| Activation Energy (Backward Reaction) | 45.28 kJ/mol | Amberlyst-35 | Quasi-homogeneous model | [9] |

Yield and Conversion Data

| Catalyst | Temperature (K) | Methanol:Adipic Acid Ratio | Adipic Acid Conversion | Dimethyl Adipate Content | Reference |

| Not specified | 413 | - | 97.2% | 37.3% (after pre-esterification) | [6] |

| Not specified | 423 | - | 97.2% | 35.8% (after pre-esterification) | [8] |

| Immobilized Candida antarctica lipase B | - | - | - | 9% Yield | [10] |

This guide provides a foundational understanding of the synthesis of dimethyl adipate from adipic acid and methanol. The provided data and protocols can serve as a starting point for further research and process development. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for producing dimethyl adipate from adipic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102442905A - Method for preparing dimethyl adipate by continuous esterification - Google Patents [patents.google.com]

- 8. CN111320543A - Method for producing dimethyl adipate from adipic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Dimethyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl adipate, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of dimethyl adipate.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 6H | -OCH3 |

| 2.27 - 2.41 | Multiplet | 4H | -CH2-C=O |

| 1.60 - 1.74 | Multiplet | 4H | -CH2-CH2- |

Solvent: CDCl3, Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 173.64 | C=O |

| 51.43 | -OCH3 |

| 33.67 | -CH2-C=O |

| 24.48 | -CH2-CH2- |

Solvent: CDCl3, Frequency: 25.16 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 174 | ~5 | [M]+ (Molecular Ion) |

| 143 | 99.99 | [M - OCH3]+ |

| 114 | 71.20 | [M - C2H2O2]+ |

| 101 | 48.90 | [M - C3H5O2]+ |

| 59 | 99.99 | [COOCH3]+ |

| 55 | 76.90 | [C4H7]+ |

Ionization: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of dimethyl adipate to elucidate its molecular structure.

Materials:

-

Dimethyl adipate sample

-

Deuterated chloroform (CDCl3)

-

NMR tube (5 mm diameter)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the dimethyl adipate sample for 1H NMR and 50-100 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H NMR spectrum. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16 for a concentrated sample).

-

Acquire the 13C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl adipate.

Materials:

-

Dimethyl adipate sample

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid Sample):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[3]

-

Place one to two drops of the liquid dimethyl adipate sample onto the center of one salt plate using a clean pipette.[3][4]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4] Avoid applying excessive pressure to prevent cracking the plates.

-

-

Instrument Setup:

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty instrument to account for atmospheric CO2 and water vapor.

-

Acquire the IR spectrum of the dimethyl adipate sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dimethyl adipate.

Materials:

-

Dimethyl adipate sample

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Vial and micropipette

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the dimethyl adipate sample (e.g., 1 mg/mL) in a volatile organic solvent.[5]

-

Filter the solution if any particulate matter is present.

-

-

Instrument Setup:

-

The GC-MS is equipped with a suitable capillary column (e.g., a non-polar column like DB-5).

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a relevant mass range (e.g., m/z 40-400).[6]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The sample is vaporized and carried by the carrier gas (usually helium) onto the GC column where separation occurs.

-

As the dimethyl adipate elutes from the column, it enters the mass spectrometer ion source, is ionized, and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Processing:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]+) to determine the molecular weight.

-

Identify the major fragment ions and propose fragmentation pathways to confirm the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dimethyl adipate.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. homework.study.com [homework.study.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Dimethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of dimethyl adipate (DMA), a widely used organic solvent and plasticizer. This document collates available data on its density, viscosity, surface tension, and vapor pressure at various temperatures. Detailed methodologies for the experimental determination of these properties are also provided to aid in the design and interpretation of scientific research.

Physical Properties of Dimethyl Adipate

Dimethyl adipate, with the chemical formula C₈H₁₄O₄, is a colorless, oily liquid. Its physical characteristics are crucial for a wide range of applications, from its use as a solvent in paint stripping and resins to its role as a plasticizer.[1] Understanding how these properties change with temperature is essential for process optimization, formulation development, and safety assessments.

Density

The density of dimethyl adipate decreases with increasing temperature. Experimental data has been collected at various temperatures and pressures, demonstrating this inverse relationship.

Table 1: Density of Dimethyl Adipate at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| 10 | 283.15 | 1.0718 |

| 20 | 293.15 | 1.062 |

| 25 | 298.15 | 1.058 |

| 30 | 303.15 | 1.0536 |

| 40 | 313.15 | 1.045 |

| 50 | 323.15 | 1.0363 |

| 60 | 333.15 | 1.0276 |

| 70 | 343.15 | 1.0189 |

| 80 | 353.15 | 1.0102 |

| 90 | 363.15 | 1.0014 |

| 100 | 373.15 | 0.9926 |

Data sourced from Comunas, M. J. P., et al. (2010), J. Chem. Eng. Data.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is also highly dependent on temperature. For dimethyl adipate, viscosity decreases significantly as temperature increases.

Table 2: Dynamic and Kinematic Viscosity of Dimethyl Adipate at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (cSt) |

| 10 | 283.15 | 3.996 | 3.728 |

| 20 | 293.15 | 2.964 | 2.791 |

| 25 | 298.15 | 2.5 | 2.363 |

| 30 | 303.15 | 2.298 | 2.181 |

| 40 | 313.15 | 1.834 | 1.755 |

| 50 | 323.15 | 1.498 | 1.446 |

| 60 | 333.15 | 1.243 | 1.210 |

| 70 | 343.15 | 1.046 | 1.027 |

| 80 | 353.15 | 0.891 | 0.882 |

| 90 | 363.15 | 0.767 | 0.766 |

| 100 | 373.15 | 0.667 | 0.672 |

Data sourced from Comunas, M. J. P., et al. (2010), J. Chem. Eng. Data, and Sigma-Aldrich.[2]

Surface Tension

Limited experimental data is available for the surface tension of dimethyl adipate as a function of temperature. A single value has been reported as:

-

Surface Tension: 35.66 dyn/cm (temperature unspecified)

Further experimental investigation is required to establish a clear temperature-dependent relationship for this property.

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. The vapor pressure of dimethyl adipate increases with temperature, as detailed below.

Table 3: Vapor Pressure of Dimethyl Adipate at Various Temperatures

| Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Temperature (°C) | Temperature (K) |

| 8 | 0.06 | 20 | 293.15 |

| 26.7 | 0.2 | 20 | 293.15 |

| 100 | 0.75 | 61 | 334.15 |

| 1,000 | 7.5 | 103 | 376.15 |

| 10,000 | 75 | 156.1 | 429.25 |

| 100,000 | 750 | 227.3 | 500.45 |

Data sourced from various chemical suppliers and handbooks.[3][4] Note: Discrepancies in vapor pressure values at 20°C exist in the literature, which may be due to different experimental methods.

Experimental Protocols

The determination of the physical properties of liquids like dimethyl adipate requires precise and standardized experimental methods. The following sections detail the common protocols for measuring density, viscosity, surface tension, and vapor pressure.

Density Measurement

Method: Vibrating Tube Densitometry

-

Principle: This technique measures the oscillation period of a U-shaped tube containing the sample. The density of the sample is directly related to the square of the oscillation period. The instrument is calibrated using two fluids of known density, such as dry air and pure water.

-

Apparatus: A digital vibrating tube densitometer.

-

Procedure:

-

Calibrate the instrument at atmospheric pressure using dry air and degassed, deionized water.

-

Inject the dimethyl adipate sample into the thermostated measuring cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Record the oscillation period measured by the instrument.

-

The instrument's software calculates the density based on the calibration constants and the measured period.

-

For measurements at various temperatures, the process is repeated by adjusting the temperature of the measuring cell.

-

Viscosity Measurement

Method: Capillary Viscometry (Ubbelohde type)

-

Principle: This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Apparatus: Ubbelohde capillary viscometer, thermostatic water bath, stopwatch.

-

Procedure:

-

Select a viscometer of the appropriate size for the expected viscosity range of dimethyl adipate.

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of the dimethyl adipate sample into the viscometer.

-

Place the viscometer in a vertical position within the thermostatic bath, ensuring the temperature is controlled to within ±0.02°C.

-

Allow at least 20 minutes for the sample to reach thermal equilibrium.

-

Using suction, draw the liquid up through the capillary into the upper bulb, above the top timing mark.

-

Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch as the meniscus passes the lower timing mark.

-

Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within 0.2%.

-

Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time.

-

Calculate the dynamic viscosity (η) using the equation: η = ν * ρ, where 'ρ' is the density of dimethyl adipate at the measurement temperature.

-

Surface Tension Measurement

Method: Du Noüy Ring Tensiometry

-

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This maximum force is directly proportional to the surface tension of the liquid.

-

Apparatus: Force tensiometer with a platinum-iridium ring, thermostated sample vessel.

-

Procedure:

-

Thoroughly clean the platinum ring by rinsing with a suitable solvent (e.g., acetone) and then flaming it to red heat to remove any organic contaminants.

-

Place the dimethyl adipate sample in the thermostated vessel and allow it to reach the desired temperature.

-

Position the sample vessel on the instrument's stage.

-

Lower the ring until it is fully immersed in the liquid.

-

Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.

-

The instrument records the force as a function of the stage position. The maximum force just before the liquid lamella breaks is recorded.

-

The surface tension is calculated by the instrument's software, which applies a correction factor (based on the ring dimensions and the density of the liquid) to the measured maximum force.

-

Repeat the measurement multiple times to ensure accuracy.

-

Vapor Pressure Measurement

Method: Static Method

-

Principle: The static method directly measures the pressure exerted by the vapor in equilibrium with its liquid phase in a closed system at a specific temperature.

-

Apparatus: A thermostated vessel connected to a vacuum pump and a pressure transducer (e.g., a capacitance diaphragm gauge).

-

Procedure:

-

Introduce a purified and thoroughly degassed sample of dimethyl adipate into the vessel. Degassing is crucial to remove dissolved air, which would contribute to the total pressure.

-

Evacuate the apparatus to a high vacuum to remove any residual air.

-

Isolate the vessel from the vacuum pump.

-

Set the thermostat to the desired temperature and allow the system to reach thermal and phase equilibrium.

-

The pressure transducer measures the steady-state pressure in the vessel, which corresponds to the vapor pressure of the dimethyl adipate at that temperature.

-

Repeat the measurements at various temperatures to obtain the vapor pressure curve.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive characterization of the physical properties of a liquid sample like dimethyl adipate.

Caption: Generalized workflow for physical property characterization.

References

Solubility Profile of Dimethyl Adipate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (DMA), a diester of adipic acid, is a colorless, oily liquid with a faint, pleasant odor. It serves as a versatile solvent, plasticizer, and chemical intermediate in various industrial applications, including in the formulation of pharmaceuticals and drug delivery systems. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective utilization in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of dimethyl adipate, methods for its quantitative determination, and the underlying principles governing its miscibility with organic solvents.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, dimethyl adipate exhibits the following qualitative solubility characteristics:

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Highly Miscible[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible[1][2] |

| Esters | Ethyl Acetate | Soluble |

| Hydrocarbons | Toluene, Hexane | Soluble |

| Acids | Acetic Acid | Soluble[2] |

| Water | Sparingly soluble to immiscible[1][2] |

Note: "Soluble" indicates that while dimethyl adipate dissolves in these solvents, it may not be miscible in all proportions. The term "miscible" implies complete solubility at any concentration.

Quantitative Solubility Data

Precise quantitative solubility data for dimethyl adipate in various organic solvents is limited in publicly accessible databases. One source indicates a solubility of 25 g/L in water. However, for most organic solvents, the qualitative description "miscible" is used, suggesting that quantitative limits are not practically applicable as they would be considered infinite for formulation purposes.

For applications requiring precise solubility values (e.g., in g/100g of solvent at a specific temperature), experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed.

Determination of Miscibility (Qualitative)

This simple visual method can be used to confirm the miscibility of dimethyl adipate with a solvent.

Methodology:

-

Preparation: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the organic solvent.

-

Addition of DMA: Incrementally add known volumes of dimethyl adipate to the solvent.

-

Mixing: After each addition, securely cap the container and agitate it vigorously for a set period (e.g., 1-2 minutes).

-

Observation: Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of distinct layers.

Gravimetric Method for Quantitative Solubility Determination (for non-volatile solvents)

This method is suitable for determining the solubility of dimethyl adipate in low-volatility organic solvents.

Methodology:

-

Saturation: Prepare a saturated solution by adding an excess of dimethyl adipate to a known mass of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until a clear supernatant layer is formed above the excess dimethyl adipate.

-

Sampling: Carefully extract a known mass of the clear supernatant (the saturated solution).

-

Evaporation: Place the weighed sample in a pre-weighed container and heat it in a vacuum oven at a temperature sufficient to evaporate the dimethyl adipate without degrading the solvent.

-

Final Weighing: Once all the dimethyl adipate has evaporated and the mass of the container with the remaining solvent is constant, record the final mass.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dimethyl adipate = Initial mass of saturated solution - Final mass of solvent

-

Solubility ( g/100g solvent) = (Mass of dimethyl adipate / Mass of solvent) x 100

-

Gas Chromatography (GC) Method for Quantitative Analysis

For volatile solvents, where the gravimetric method is not suitable, gas chromatography can be used to determine the concentration of dimethyl adipate in a saturated solution.

Methodology:

-

Calibration: Prepare a series of standard solutions with known concentrations of dimethyl adipate in the solvent of interest. Analyze these standards by GC to create a calibration curve (peak area vs. concentration).

-

Saturation: Prepare a saturated solution of dimethyl adipate in the solvent at a constant temperature, as described in the gravimetric method.

-

Sampling and Dilution: Carefully extract a known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

GC Analysis: Inject the diluted sample into the gas chromatograph and record the peak area corresponding to dimethyl adipate.

-

Calculation: Use the calibration curve to determine the concentration of dimethyl adipate in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Factors Influencing Solubility

The high miscibility of dimethyl adipate with many organic solvents can be attributed to the principle of "like dissolves like." Dimethyl adipate is a polar molecule due to the presence of two ester functional groups. These ester groups can participate in dipole-dipole interactions with polar solvent molecules such as alcohols, ketones, and other esters. The hydrocarbon backbone of dimethyl adipate also allows for van der Waals interactions with less polar solvents.

Conclusion

Dimethyl adipate is a highly versatile solvent that is miscible with a wide array of common organic solvents. This property makes it a valuable component in numerous formulations across the pharmaceutical and chemical industries. While precise quantitative solubility data is not always readily available, the experimental protocols outlined in this guide provide robust methods for its determination, enabling researchers and formulation scientists to accurately assess its suitability for their specific applications.

References

Green Synthesis of Dimethyl Adipate from Renewable Feedstocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable chemical production has driven significant research into green synthetic routes for key industrial chemicals. Dimethyl adipate (DMA), a versatile platform chemical and precursor to adipic acid for the synthesis of nylon-6,6, is a prime target for such innovation. This technical guide provides an in-depth overview of the core strategies for synthesizing DMA from renewable feedstocks, focusing on detailed experimental protocols, quantitative data comparison, and visual representations of the key pathways.

Biocatalytic Esterification of Adipic Acid

A straightforward and environmentally benign approach to DMA synthesis involves the direct esterification of adipic acid with methanol, catalyzed by lipases. This method avoids the use of harsh acid catalysts and typically proceeds under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

Materials:

-

Adipic Acid

-

Methanol

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

Procedure:

-

In a temperature-controlled reaction vessel, combine adipic acid and methanol.

-

Add the immobilized lipase to the mixture.

-

The reaction is typically conducted with stirring to ensure adequate mixing.

-

Maintain the reaction at the desired temperature for a specified duration.

-

Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

The product, dimethyl adipate, is then purified from the reaction mixture, often through distillation.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Immobilized Candida antarctica lipase B | [1][2] |

| Substrates | Adipic Acid, Methanol | [1][2] |

| Optimal Temperature | 58.5 °C | [1][2] |

| Optimal Time | 358.0 min | [1][2] |

| Enzyme Concentration | 54.0 mg | [1][2] |

| Molar Ratio (MeOH:AA) | 12:1 | [1][2] |

| Maximum Conversion Yield | 97.6% | [1][2] |

Reaction Mechanism

The lipase-catalyzed esterification of adipic acid with methanol follows a Ping-Pong Bi-Bi mechanism, which can be inhibited by methanol.

Conversion of Biomass-Derived Cyclopentanone

An emerging green route utilizes cyclopentanone, which can be derived from the hydrogenation of furfural from lignocellulosic biomass.[3] Cyclopentanone reacts with dimethyl carbonate (DMC), a green methylating agent, over solid basic catalysts to yield dimethyl adipate.

Experimental Protocol: Cyclopentanone Carboxymethylation

Materials:

-

Cyclopentanone (CPO)

-

Dimethyl Carbonate (DMC)

-

Solid base catalyst (e.g., MgO, Mg₅(CO₃)₄(OH)₂·4H₂O, KOCH₃, Ca(OCH₃)₂)

Procedure:

-

The catalyst is loaded into a batch reactor.

-

Cyclopentanone and dimethyl carbonate are added to the reactor.

-

The reactor is sealed and heated to the desired reaction temperature under stirring.

-

The reaction is allowed to proceed for a specific time.

-

After the reaction, the catalyst is separated by filtration.

-

The product mixture is analyzed, typically by gas chromatography (GC), to determine conversion and selectivity.

Quantitative Data

| Catalyst | Temperature (K) | CPO Conversion (%) | DMA Yield (%) | DMA Selectivity (%) | Reference |

| MgO | 533 | 86 | 44 | 51 | [3][4] |

| KOCH₃ | 533 | - | ~30 | - | [3][5] |

| Ca(OCH₃)₂ | 533 | - | <30 | - | [3][5] |

| Mg₅(CO₃)₄(OH)₂·4H₂O | 533 | - | <20 | - | [3][5] |

| nanostructured CeO₂ | - | - | 84 | - | [3] |

Note: Yields and conversions are highly dependent on reaction time and substrate concentration.

Reaction Pathway and Side Reactions

The synthesis of DMA from cyclopentanone and DMC is accompanied by competing side reactions, primarily the self-aldol condensation of cyclopentanone and the methylation of both cyclopentanone and the desired dimethyl adipate product.[3][5]

Multi-Step Synthesis from Levulinic Acid

Levulinic acid, readily obtainable from lignocellulosic biomass, can be converted to dimethyl adipate through a multi-step catalytic process.

Experimental Workflow

This pathway involves several distinct catalytic transformations:

-

Hydrogenation of Levulinic Acid: Levulinic acid is hydrogenated to produce γ-valerolactone (GVL).

-

Ring-Opening and Esterification of GVL: GVL undergoes ring-opening and esterification to form a mixture of methyl pentenoate isomers.

-

Isomerizing Methoxycarbonylation: The methyl pentenoate mixture is converted to dimethyl adipate.

Quantitative Data

Detailed quantitative data for each step is often reported separately in the literature. The overall selectivity of this process is reported to be extremely high.

| Step | Catalyst | Yield/Selectivity | Reference |

| Levulinic Acid -> GVL | Ru-based catalysts | High yields | General Knowledge |

| GVL -> Methyl Pentenoates | Solid acid catalysts | >95% selectivity | [4] |

| Methyl Pentenoates -> Dimethyl Adipate | Palladium-catalyzed | 91% yield | [4] |

Synthesis from Lignin-Derived Catechol

Catechol, a phenolic compound derivable from lignin, can be converted to dimethyl adipate through oxidative cleavage followed by hydrogenation and esterification.

Experimental Protocol: Catechol to DMA

Step 1: Oxidative Cleavage

-

A catalyst is prepared in situ from an iron(III) salt (e.g., iron(III) nitrate), tris(2-pyridylmethyl)amine, and a base in methanol.

-

Catechol is added to the catalyst solution.

-

The reaction proceeds under an oxygen atmosphere to yield the half-methyl ester of muconic acid.

Step 2: Hydrogenation and Esterification

-

The muconic acid derivative from Step 1 is subjected to catalytic hydrogenation and esterification in a single step.

-

This is typically carried out using a suitable hydrogenation catalyst (e.g., supported noble metals) in methanol.

-

The final product, dimethyl adipate, is isolated by vacuum distillation.

Quantitative Data

| Starting Material | Overall Yield of DMA | Reference |

| Catechol | 62% | [6] |

Conversion of Muconic Acid

Muconic acid, which can be produced from sugars or lignin via fermentation, is a direct precursor to adipic acid and its esters.

Experimental Protocol: Muconic Acid to Adipates

-

Esterification/Hydrogenation: Muconic acid is subjected to a one-pot esterification and hydrogenation reaction.

-

The reaction is carried out in methanol under a hydrogen atmosphere at elevated temperature and pressure.

-

A supported rhenium catalyst is typically used.

Quantitative Data

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion/Yield | Reference |

| Re/TiO₂ | 210 | 69 | ~90% yield of adipic acid | [7] |

| Pt/C | 60 | 4 | Complete conversion to adipic acid | [8] |

Synthesis from Glucose via Glucaric Acid

A two-step chemo-catalytic route from glucose, the most abundant monosaccharide in biomass, has been developed.

Experimental Workflow

-

Oxidation of Glucose: Glucose is selectively oxidized to glucaric acid using a platinum-on-carbon nanotube (Pt/CNT) catalyst.

-

Hydrodeoxygenation of Glucaric Acid: The four hydroxyl groups of glucaric acid are removed via hydrodeoxygenation using a bifunctional palladium-rhenium oxide on activated carbon (Pd-ReOₓ/AC) catalyst to yield adipic acid, which can then be esterified to DMA.

Quantitative Data

| Step | Catalyst | Yield | Reference |

| Glucose -> Glucaric Acid | Pt/CNT | 82% | [9][10] |

| Glucaric Acid -> Adipic Acid | Pd-ReOₓ/AC | 99% | [9][10] |

| Overall Yield of Adipic Acid | - | 81% | [9][10] |

Conclusion

The green synthesis of dimethyl adipate from renewable feedstocks is a rapidly advancing field with multiple promising pathways. The choice of a particular route depends on factors such as feedstock availability, catalyst cost and stability, and the desired process intensity. Biocatalytic methods offer high selectivity under mild conditions, while chemo-catalytic routes from platform molecules like cyclopentanone, levulinic acid, and muconic acid provide versatile strategies for valorizing different biomass components. The direct conversion of glucose represents a highly attractive approach due to the abundance of this starting material. Further research and development in catalyst design and process optimization will be crucial for the industrial implementation of these sustainable technologies.

References

- 1. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Lipase-catalyzed dimethyl adipate synthesis: response surface modeling and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aidic.it [aidic.it]

- 9. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]

- 10. researchgate.net [researchgate.net]

Enzymatic Synthesis of Dimethyl Adipate: A Technical Guide for Researchers

Abstract

The enzymatic synthesis of dimethyl adipate (DMA) presents a green and highly specific alternative to conventional chemical catalysis. This technical guide provides an in-depth overview of the synthesis of DMA using lipase catalysts, with a focus on experimental protocols, data-driven insights, and the underlying biochemical pathways. Lipases, particularly from Candida antarctica and Candida rugosa, have demonstrated high efficacy in catalyzing the esterification of adipic acid with methanol.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in biocatalysis and sustainable chemical production. We will explore the optimization of reaction conditions, kinetic models, and detailed methodologies to facilitate the practical application of this enzymatic process.

Introduction

Dimethyl adipate is a significant chemical intermediate with broad applications, including its use as a solvent and a precursor for the synthesis of polymers and pharmaceuticals.[2] Traditionally, DMA production involves the esterification of adipic acid and methanol using strong acid catalysts, a process often associated with environmental concerns and the formation of byproducts.[4] The use of lipases as biocatalysts offers several advantages, such as high selectivity, mild reaction conditions, and reduced environmental impact.[5][6] Immobilized lipases, in particular, exhibit enhanced stability and reusability, making them economically viable for industrial applications.[7] This guide will delve into the specifics of employing these biocatalysts for the efficient synthesis of DMA.

Enzymatic Reaction Pathway

The lipase-catalyzed synthesis of dimethyl adipate from adipic acid and methanol typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this pathway, the enzyme first reacts with one of the substrates (adipic acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the second substrate (methanol) binds to the intermediate, leading to the formation of the final product (dimethyl adipate) and regeneration of the free enzyme. It has been noted that methanol can act as an inhibitor in this reaction.[1][2]

Quantitative Data Summary

The efficiency of the enzymatic synthesis of dimethyl adipate is influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme concentration. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Optimization of Reaction Conditions for Dimethyl Adipate Synthesis using Immobilized Candida antarctica Lipase B

| Parameter | Optimized Value | Reference |

| Temperature | 58.5 °C | [1][2] |

| Enzyme Concentration | 54.0 mg | [1][2] |

| Reaction Time | 358.0 min | [1][2] |

| Molar Ratio (Methanol:Adipic Acid) | 12:1 | [1][2] |

| Predicted Conversion Yield | 97.6% | [1][2] |

Table 2: Performance of Different Immobilized Lipase Systems

| Lipase Source | Immobilization Support | Key Findings | Reference |

| Candida antarctica Lipase B | Macroporous Acrylic Resin (Novozym 435) | Highly efficient for esterification of adipic acid.[2] | [2] |

| Candida rugosa Lipase | Layered Double Hydroxides (Mg/Al-NO3⁻, Zn/Al-NO3⁻, Ni/Al-NO3⁻) | Achieved up to 80% conversion of adipate ester. Optimum conditions: 2.5 h, 50 °C.[3] | [3] |

| Rhizomucor miehei Lipase | Not specified | Showed good reactivity in the alcoholysis of dimethyl adipate.[2] | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of dimethyl adipate, based on published research.

General Experimental Workflow

The overall process for the enzymatic synthesis and analysis of dimethyl adipate can be visualized as follows:

Immobilization of Candida rugosa Lipase on Layered Double Hydroxides (LDHs)

This protocol is based on the physical adsorption method described for immobilizing Candida rugosa lipase.[3]

-

Synthesis of LDHs: Co-precipitate a solution of M²⁺ (Mg²⁺, Zn²⁺, or Ni²⁺) and Al³⁺ nitrates (molar ratio 4:1) with a base at a constant pH.

-

Lipase Adsorption: Disperse the synthesized LDH in a solution of Candida rugosa lipase in a suitable buffer (e.g., phosphate buffer).

-

Incubation: Gently agitate the mixture at a controlled temperature (e.g., 4°C) for a specified duration to allow for lipase adsorption onto the LDH surface.

-

Washing and Drying: Separate the immobilized lipase from the solution by centrifugation or filtration, wash with buffer to remove unbound enzyme, and dry under vacuum.

-

Characterization: Determine the protein loading on the LDH support using a standard protein assay (e.g., Bradford assay).

Enzymatic Esterification of Adipic Acid and Methanol

The following is a general protocol for the batch synthesis of dimethyl adipate.

-

Reaction Setup: In a sealed reaction vessel, combine adipic acid, methanol (at the desired molar ratio), and a suitable organic solvent if not a solvent-free system.[8]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Place the vessel in a shaker incubator at the optimized temperature and agitation speed.[8]

-